Cyclohex-2-en-1-ol;propanoic acid
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Overview
Description
Cyclohex-2-en-1-ol;propanoic acid is an organic compound that consists of a cyclohexene ring with a hydroxyl group at the second position and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclohex-2-en-1-ol Synthesis
Hydration of Cyclohexene: Cyclohexene can be hydrated to form cyclohex-2-en-1-ol using a catalytic amount of sulfuric acid in the presence of water.
Reduction of Cyclohex-2-en-1-one: Cyclohex-2-en-1-one can be reduced to cyclohex-2-en-1-ol using sodium borohydride or lithium aluminum hydride as reducing agents.
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Propanoic Acid Synthesis
Oxidation of Propanal: Propanal can be oxidized to propanoic acid using potassium permanganate or chromium trioxide.
Hydrolysis of Ethyl Propanoate: Ethyl propanoate can be hydrolyzed to propanoic acid using aqueous sodium hydroxide.
Industrial Production Methods
Cyclohex-2-en-1-ol: Industrially, cyclohex-2-en-1-ol can be produced via the catalytic hydrogenation of phenol.
Propanoic Acid: Propanoic acid is commonly produced through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- Cyclohex-2-en-1-ol can be oxidized to cyclohex-2-en-1-one using oxidizing agents such as pyridinium chlorochromate.
- Propanoic acid can be further oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
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Reduction
- Cyclohex-2-en-1-ol can be reduced to cyclohexanol using hydrogen gas in the presence of a palladium catalyst.
- Propanoic acid can be reduced to propanal using lithium aluminum hydride.
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Substitution
- The hydroxyl group in cyclohex-2-en-1-ol can be substituted with a halogen using reagents like thionyl chloride.
- The carboxyl group in propanoic acid can be converted to an ester using alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Cyclohex-2-en-1-one, carbon dioxide, water.
Reduction: Cyclohexanol, propanal.
Substitution: Halogenated cyclohexene derivatives, esters of propanoic acid.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Cyclohex-2-en-1-ol;propanoic acid can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Enzyme Inhibition: This compound can be studied for its potential to inhibit specific enzymes, which could have therapeutic implications.
Metabolic Pathways: Research into its metabolism can provide insights into the biochemical pathways it influences.
Medicine
Drug Development: this compound derivatives may be explored for their potential as pharmaceutical agents.
Anti-inflammatory Properties: Propanoic acid derivatives are known for their anti-inflammatory effects, which could be harnessed in medical treatments.
Industry
Polymer Production: It can be used in the production of polymers with specific properties.
Flavor and Fragrance: Cyclohex-2-en-1-ol derivatives are used in the flavor and fragrance industry due to their pleasant aroma.
Mechanism of Action
The mechanism of action of cyclohex-2-en-1-ol;propanoic acid involves its interaction with specific molecular targets. The hydroxyl group in cyclohex-2-en-1-ol can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxyl group in propanoic acid can participate in acid-base reactions, altering the pH of the environment and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar to cyclohex-2-en-1-ol but lacks the double bond.
Cyclohex-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Acetic Acid: Similar to propanoic acid but with one less carbon atom.
Butanoic Acid: Similar to propanoic acid but with one more carbon atom.
Uniqueness
Cyclohex-2-en-1-ol: The presence of both a hydroxyl group and a double bond in the cyclohexene ring makes it unique compared to cyclohexanol and cyclohex-2-en-1-one.
Propanoic Acid: Its intermediate chain length gives it distinct properties compared to acetic acid and butanoic acid, making it useful in different applications.
Properties
CAS No. |
34745-78-3 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
cyclohex-2-en-1-ol;propanoic acid |
InChI |
InChI=1S/C6H10O.C3H6O2/c7-6-4-2-1-3-5-6;1-2-3(4)5/h2,4,6-7H,1,3,5H2;2H2,1H3,(H,4,5) |
InChI Key |
AMBAMOVYPXAXQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1CC=CC(C1)O |
Origin of Product |
United States |
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